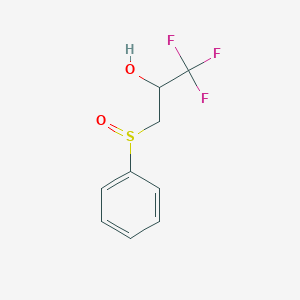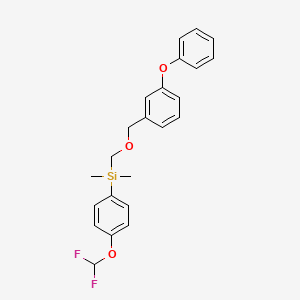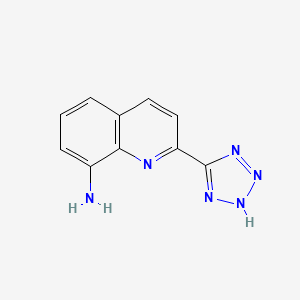![molecular formula C21H26O2Si B14319200 3-Methyl-1,5-diphenyl-5-[(trimethylsilyl)oxy]pent-4-en-1-one CAS No. 113337-81-8](/img/no-structure.png)
3-Methyl-1,5-diphenyl-5-[(trimethylsilyl)oxy]pent-4-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1,5-diphenyl-5-[(trimethylsilyl)oxy]pent-4-en-1-one is an organic compound characterized by the presence of a trimethylsilyl group, which is a functional group in organic chemistry consisting of three methyl groups bonded to a silicon atom. This compound is notable for its chemical inertness and large molecular volume, making it useful in various applications .
Métodos De Preparación
The synthesis of 3-Methyl-1,5-diphenyl-5-[(trimethylsilyl)oxy]pent-4-en-1-one typically involves the use of trimethylsilylating reagents such as trimethylsilyl chloride or bis(trimethylsilyl)acetamide. These reagents are used to derivatize non-volatile compounds by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . The reaction conditions often include the use of an organic solvent and a catalyst to facilitate the reaction.
Análisis De Reacciones Químicas
3-Methyl-1,5-diphenyl-5-[(trimethylsilyl)oxy]pent-4-en-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
3-Methyl-1,5-diphenyl-5-[(trimethylsilyl)oxy]pent-4-en-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for hydroxyl groups during chemical reactions.
Biology: Utilized in the study of biological pathways and mechanisms due to its chemical stability and reactivity.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1,5-diphenyl-5-[(trimethylsilyl)oxy]pent-4-en-1-one involves its interaction with specific molecular targets and pathways. The trimethylsilyl group provides chemical stability and reactivity, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
3-Methyl-1,5-diphenyl-5-[(trimethylsilyl)oxy]pent-4-en-1-one can be compared with other similar compounds, such as:
Methyltris(trimethylsiloxy)silane: Similar in structure but with different functional groups and applications.
Trimethylsilyloxy-penta-1,3-diene: Another compound with a trimethylsilyl group, used in different chemical reactions and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its versatility in various scientific and industrial applications.
Propiedades
| 113337-81-8 | |
Fórmula molecular |
C21H26O2Si |
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
3-methyl-1,5-diphenyl-5-trimethylsilyloxypent-4-en-1-one |
InChI |
InChI=1S/C21H26O2Si/c1-17(15-20(22)18-11-7-5-8-12-18)16-21(23-24(2,3)4)19-13-9-6-10-14-19/h5-14,16-17H,15H2,1-4H3 |
Clave InChI |
MVAUKPMSLOJPGL-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)C1=CC=CC=C1)C=C(C2=CC=CC=C2)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]pentanamide](/img/structure/B14319135.png)
![2-Amino-7-[(propan-2-yl)oxy]pteridin-4(1H)-one](/img/structure/B14319138.png)




